Dihydro Montelukast Sodium Salt

Overview

Description

Dihydro Montelukast Sodium Salt is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is known for its ability to block the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Montelukast Sodium Salt involves several steps. One common method includes generating the dilithium dianion of 1-(mercaptomethyl)cyclopropane acetic acid by reacting it with alkyl lithium. This dianion is then coupled with wet mesylate to obtain Montelukast acid in crude form. The crude acid is then converted to its DCHA salt form by adding dicyclohexylamine. Finally, the DCHA salt is purified and converted to Montelukast acid in pure form, which is then reacted with a source of sodium ion in a polar protic solvent .

Industrial Production Methods

Industrial production methods for Montelukast Sodium often involve large-scale synthesis using similar steps as described above, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly employed to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Dihydro Montelukast Sodium Salt undergoes various chemical reactions, including:

Oxidation: Sensitive to light, temperature, and humidity, leading to potential degradation.

Reduction: Not commonly reported in literature.

Substitution: Can undergo substitution reactions, particularly at the quinoline moiety.

Common Reagents and Conditions

Oxidation: Exposure to light and oxygen.

Substitution: Various nucleophiles can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to degradation products, while substitution reactions can yield various derivatives depending on the nucleophile employed .

Scientific Research Applications

Chemical Properties and Structure

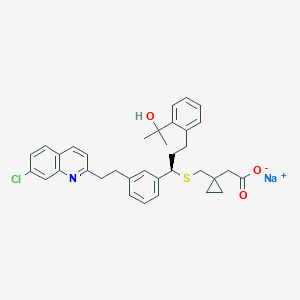

- Molecular Formula : C35H37ClNNaO3S

- Molecular Weight : 610.18 g/mol

- CAS Number : 142147-98-6

Dihydro Montelukast Sodium Salt is characterized by its ability to block cysteinyl leukotriene receptors (CysLT1), which are implicated in inflammatory responses associated with asthma and allergic rhinitis .

Therapeutic Applications

-

Asthma Management

- This compound is utilized as an adjunct therapy in asthma management. It helps reduce bronchoconstriction and inflammation, making it beneficial for patients experiencing exercise-induced bronchoconstriction or nocturnal asthma symptoms.

- Allergic Rhinitis Treatment

- Chronic Obstructive Pulmonary Disease (COPD)

Case Studies

- Clinical Trials on Asthma Patients

- Impact on Allergic Rhinitis

Analytical Applications

This compound serves as an impurity reference standard in pharmaceutical formulations containing Montelukast. Its analytical applications include:

- Quality Control (QC)

- Used in the validation of analytical methods to ensure the quality and safety of Montelukast formulations.

- Method Development

Comparative Data Table

Mechanism of Action

Dihydro Montelukast Sodium Salt works by blocking the action of leukotriene D4 in the lungs. This results in decreased inflammation and relaxation of smooth muscle, making it effective in treating asthma and allergic rhinitis. The compound targets the cysteinyl leukotriene receptor 1 (CysLT1), inhibiting the leukotriene pathway .

Comparison with Similar Compounds

Similar Compounds

Montelukast Sodium: The parent compound, widely used in asthma treatment.

Zafirlukast: Another leukotriene receptor antagonist with similar applications.

Pranlukast: Similar mechanism of action but different chemical structure.

Uniqueness

Dihydro Montelukast Sodium Salt is unique due to its specific structural modifications, which may offer different pharmacokinetic properties and potentially improved stability compared to its parent compound .

Biological Activity

Dihydro Montelukast Sodium Salt, a derivative of Montelukast, is primarily recognized for its role as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. This compound is utilized in the management of allergic conditions, particularly asthma and allergic rhinitis. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions by selectively blocking the CysLT1 receptors, which are involved in the inflammatory response associated with asthma and other allergic conditions. By inhibiting these receptors, the compound reduces bronchoconstriction and inflammation, leading to improved respiratory function.

Biological Effects

- Anti-inflammatory Properties : Dihydro Montelukast exhibits significant anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators from neutrophils. It has been shown to reduce the generation of reactive oxygen species and elastase release in activated neutrophils, indicating its potential to modulate innate immune responses .

- Neuroprotective Effects : Recent studies have highlighted its neuroprotective properties, demonstrating that it can enhance blood-brain barrier integrity and reduce neuroinflammation. In animal models, Dihydro Montelukast was found to improve cognitive function and hippocampal neurogenesis in aged rats .

- Clinical Efficacy in Asthma : Clinical trials have confirmed that Montelukast significantly improves asthma control compared to placebo. It enhances forced expiratory volume (FEV1) and reduces daytime asthma symptoms and nocturnal awakenings .

Case Studies

- Asthma Management : A multicenter randomized controlled trial involving 681 patients demonstrated that Dihydro Montelukast significantly improved airway obstruction metrics and reduced asthma exacerbations over a 12-week treatment period. Patients reported fewer daytime symptoms and required less "as-needed" beta-agonist use .

- Neutrophil Activity Modulation : Another study investigated the impact of Dihydro Montelukast on neutrophil function, revealing that pre-incubation with the compound led to a significant reduction in calcium influx and pro-inflammatory activity in activated neutrophils .

Table 1: Summary of Biological Activities

Table 2: Clinical Trial Outcomes

| Parameter | Montelukast Group (n=341) | Placebo Group (n=340) | P-value |

|---|---|---|---|

| FEV1 Improvement (%) | 15% | 2% | <0.001 |

| Daytime Symptoms Reduction (%) | 60% | 20% | <0.001 |

| Nocturnal Awakenings Reduction (%) | 70% | 30% | <0.001 |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing high-purity Dihydro Montelukast Sodium Salt?

- Methodological Answer : Synthesis should focus on minimizing impurities, particularly the undesired (S)-enantiomer. Ionic liquid-based reaction media improve yield and purity by enhancing reaction efficiency . Post-synthesis, enantiomeric purity can be validated using chiral NMR with (-)-cinchonidine as a solvating agent, which achieves detection limits of 0.75% for the S-enantiomer . Salt formation (e.g., sodium salt) enhances solubility and stability, requiring pH adjustments (e.g., to 5.0 ± 0.5 during acidification and >8.0 for crystallization) to optimize crystallization .

Q. How can UV spectrophotometry be optimized for quantifying this compound in formulations?

- Methodological Answer : Use a wavelength of 287 nm for maximum absorbance. Validate linearity across 2.5–50 µg/mL using Beer’s Law, ensuring specificity by confirming no interference from excipients. For accuracy, spike recovery experiments (e.g., 80–120% of target concentration) and precision tests (e.g., <2% RSD for intra-day variability) are essential . Pre-treatment with 0.5% SDS in dissolution media prevents precipitation, enabling reliable quantification in low-solubility conditions .

Q. What experimental parameters influence the dissolution profile of this compound tablets?

- Methodological Answer : pH, bile salts, and surfactants significantly affect dissolution. In acidic media (pH 1.0–4.0), rapid precipitation occurs, but 0.5% SDS inhibits this . Biorelevant media with pH 7.5 and bile salts (e.g., sodium taurocholate) mimic intestinal conditions, enhancing solubility. Compare dissolution profiles using similarity factor (f2 ≥ 50) against reference listed drugs (RLDs) to ensure bioequivalence .

Q. How can researchers detect and quantify this compound as a process-related impurity?

- Methodological Answer : Employ HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate diastereomers. For quantification, use a validated UV method with LOD/LOQ ≤0.1 µg/mL. Structural confirmation via NMR (e.g., ¹H shifts at δ 1.2–1.5 ppm for cyclopropane acetic acid) ensures specificity .

Q. What stability-indicating assays are recommended for this compound under stressed conditions?

- Methodological Answer : Perform forced degradation studies:

- Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 80°C for 24 hours.

- Oxidation : 3% H₂O₂ at 25°C for 6 hours.

- Photolysis : Exposure to UV light (ICH Q1B).

Analyze degradation products using UPLC-PDA, ensuring baseline separation of impurities. Store final products in airtight, light-resistant containers at controlled room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be determined without chiral chromatography?

- Methodological Answer : Utilize ¹H NMR with chiral solvating agents (CSAs). (-)-Cinchonidine in CDCl₃ induces distinct chemical shifts for (R)- and (S)-enantiomers (e.g., Δδ ≥ 0.05 ppm for methylene protons). Validate with spiked samples (0.5–5% S-enantiomer) and calculate ee via integration of split peaks .

Q. What strategies improve dissolution of this compound in biorelevant media for in vitro models?

- Methodological Answer : Design media with:

- pH 7.5 phosphate buffer + 15 mM bile salts (e.g., sodium glycodeoxycholate).

- Surfactants : 0.2% Tween 80 or 0.5% SDS to maintain supersaturation.

Use flow-through dissolution apparatus (USP Apparatus 4) to simulate gastrointestinal hydrodynamics. Monitor dissolution via in-line fiber optics for real-time data .

Q. How can synthetic pathways for this compound impurities be elucidated?

- Methodological Answer : Trace impurities (e.g., 25-Hydroxy Montelukast) using LC-MS/MS with ESI+ ionization. Fragment ions at m/z 586 → 469 (loss of cyclopropane acetic acid) confirm structural motifs. Synthesize impurities via controlled oxidation (e.g., tert-butyl hydroperoxide) and compare retention times with reference standards .

Q. What advanced analytical methods resolve co-eluting peaks in this compound formulations?

- Methodological Answer : Apply chemometric tools like multivariate curve resolution (MCR) in HPLC-DAD. For example, resolve overlapping peaks at 287 nm using orthogonal partial least squares (OPLS) models. Validate with spiked samples (R² ≥ 0.99 for predicted vs. actual concentrations) .

Q. How can in vitro efficacy models be designed to study this compound’s anti-inflammatory activity?

- Methodological Answer : Use human CysLT₁ receptor-transfected CHO cells. Measure IC₅₀ via calcium flux assays (Fluo-4 AM dye) with leukotriene D₄ (LTD₄) as agonist. Normalize data to vehicle controls and validate with montelukast sodium (IC₅₀ <5 nM) as positive control .

Q. Data Contradiction Analysis

- Dissolution Media Selection : While recommends f2-based comparisons in standard buffers, highlights the necessity of biorelevant media with surfactants. Resolution : Use surfactant-containing media for mechanistic studies and standard buffers for regulatory f2 tests .

- Enantiomer Detection : prioritizes NMR for speed, whereas advocates HPLC for sensitivity. Resolution : NMR is ideal for in-process checks; HPLC is superior for low-level impurity quantification .

Properties

IUPAC Name |

sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-9,11-12,14,16,20-21,32,40H,10,13,15,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/t32-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPOHLXIZJIMST-RYWNGCACSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)CCC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClNNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647208 | |

| Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142147-98-6 | |

| Record name | Sodium {1-[({(1R)-1-{3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.